molecular formula C23H42BrN B3060740 1-Octadecylpyridin-1-ium bromide CAS No. 7552-23-0

1-Octadecylpyridin-1-ium bromide

Cat. No.: B3060740
CAS No.: 7552-23-0
M. Wt: 412.5 g/mol
InChI Key: JDASKPRUFDKACZ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylpyridin-1-ium bromide can be synthesized through the quaternization of pyridine with octadecyl bromide. The reaction typically involves heating pyridine with octadecyl bromide in an anhydrous solvent such as acetone or acetonitrile. The reaction mixture is then stirred at elevated temperatures (around 90°C) for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The product is usually purified through recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecylpyridin-1-ium bromide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Typical nucleophiles used in substitution reactions include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed:

    Oxidation: The oxidation of this compound can yield products such as pyridine N-oxides.

    Substitution: Substitution reactions can produce various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

1-Octadecylpyridin-1-ium bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: This compound is employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Industry: this compound is used in the formulation of surfactants and detergents, as well as in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-Octadecylpyridin-1-ium bromide involves its interaction with cell membranes and lipid bilayers. Due to its amphiphilic nature, it can insert itself into lipid bilayers, disrupting their structure and affecting membrane fluidity. This property makes it useful in studying membrane dynamics and in drug delivery applications.

Comparison with Similar Compounds

    1-Dodecylpyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.

    1-Hexadecylpyridin-1-ium bromide: Another similar compound with a slightly shorter alkyl chain than 1-Octadecylpyridin-1-ium bromide.

Uniqueness: this compound stands out due to its longer alkyl chain, which imparts unique amphiphilic properties. This makes it particularly effective in applications involving lipid bilayers and surfactant formulations .

Properties

IUPAC Name

1-octadecylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24;/h17,19-20,22-23H,2-16,18,21H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDASKPRUFDKACZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548400
Record name 1-Octadecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7552-23-0
Record name 1-Octadecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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